2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid
Description
2-[[2-(Trifluoromethyl)benzoyl]amino]benzoic acid is a benzoic acid derivative featuring a benzoylamino substituent at the 2-position of the aromatic ring. The benzoyl group is further substituted with a trifluoromethyl (-CF₃) group at its 2-position. This compound belongs to a class of molecules where trifluoromethyl groups enhance lipophilicity, metabolic stability, and binding affinity to biological targets due to their strong electron-withdrawing properties.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-1-5-9(11)13(20)19-12-8-4-2-6-10(12)14(21)22/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGXNUIEVYQZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Reactivity
2-[[2-(Trifluoromethyl)benzoyl]amino]benzoic acid features a bifunctional scaffold comprising a benzoic acid moiety and a 2-(trifluoromethyl)benzoyl group linked via an amide bond. The electron-withdrawing trifluoromethyl group at the ortho position of the benzoyl fragment significantly influences the compound’s electronic properties, lowering the pKa of the adjacent amide proton and enhancing metabolic stability. The carboxylic acid group at the para position of the anthranilic acid derivative enables further functionalization, making this compound a versatile intermediate in drug discovery.
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two primary precursors:
- 2-Aminobenzoic acid (anthranilic acid), which provides the carboxylic acid and amine functionalities.
- 2-(Trifluoromethyl)benzoyl chloride , serving as the acylating agent for amide bond formation.
Alternative routes involve late-stage introduction of the trifluoromethyl group via halogen exchange or radical trifluoromethylation, though these methods are less commonly reported.
Conventional Amide Coupling Strategies
Acyl Chloride-Mediated Condensation
The most widely documented method involves reacting 2-aminobenzoic acid with 2-(trifluoromethyl)benzoyl chloride in pyridine under reflux. This one-pot procedure capitalizes on pyridine’s dual role as a solvent and acid scavenger, neutralizing HCl generated during the acylation.
Procedure :
- Dissolve 2-aminobenzoic acid (1.0 equiv) in anhydrous pyridine (0.25 M).
- Add 2-(trifluoromethyl)benzoyl chloride (1.1 equiv) dropwise at 0°C.
- Reflux for 6–12 hours, monitor by TLC.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 51–95% (dependent on stoichiometry and purity of acyl chloride).
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Pyridine ensures rapid deprotonation of the amine, shifting equilibrium toward product formation.
Carbodiimide-Based Coupling
For substrates sensitive to acyl chlorides, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under milder conditions.
Procedure :
- Activate 2-(trifluoromethyl)benzoic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.
- Add 2-aminobenzoic acid (1.0 equiv) and stir at room temperature for 24 hours.
- Extract with dichloromethane, wash with 5% HCl and brine, then purify by recrystallization.
Advantages :
- Avoids acyl chloride preparation.
- Compatible with acid-sensitive functional groups.
Limitations :
Synthesis of 2-(Trifluoromethyl)benzoyl Chloride
Photoredox-Catalyzed Oxidation
Recent advances employ tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) (Ir(dFppy)₃) as a photoredox catalyst for oxidizing 2-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid, which is subsequently converted to acyl chloride.
Procedure :
- Charge 2-(trifluoromethyl)benzaldehyde (1.0 mmol), Ir(dFppy)₃ (0.005–0.01 mmol), and MeCN (4.0 mL) in an oxygenated reactor.
- Irradiate with blue LEDs (450 nm) for 3–12 hours.
- Concentrate under vacuum, purify by flash chromatography to isolate 2-(trifluoromethyl)benzoic acid (92% yield).
- Treat with thionyl chloride (3.0 equiv) in DMF (cat.) at 70°C for 2 hours to obtain acyl chloride.
Key Parameters :
Classical Halogenation Methods
Traditional approaches involve reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride or oxalyl chloride:
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$
Procedure :
- Reflux 2-(trifluoromethyl)benzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in anhydrous DCM for 4 hours.
- Remove excess SOCl₂ by distillation under reduced pressure.
- Use crude acyl chloride without further purification.
Yield : >90% (if starting acid is pure).
Innovative Catalytic Approaches
Enzymatic Aminolysis
Emerging methodologies utilize lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation in non-aqueous media, offering excellent regioselectivity and eco-friendly conditions.
Procedure :
- Suspend 2-aminobenzoic acid (1.0 equiv) and 2-(trifluoromethyl)benzoic acid (1.2 equiv) in tert-butanol.
- Add Novozym 435 (50 mg/mmol) and molecular sieves (4Å).
- Stir at 50°C for 48 hours.
- Filter, concentrate, and purify by preparative HPLC.
Challenges :
- Low conversion due to substrate steric hindrance.
- Requires optimization of solvent and enzyme loading.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times for amide coupling.
Procedure :
- Mix 2-aminobenzoic acid (1.0 equiv), 2-(trifluoromethyl)benzoyl chloride (1.05 equiv), and DIPEA (2.0 equiv) in DMF.
- Irradiate at 100°C for 10 minutes (300 W).
- Cool, dilute with water, and extract with ethyl acetate.
Advantages :
- Completion within minutes vs. hours for conventional heating.
- Minimizes side reactions like hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 13.02 (s, 1H, COOH), 10.51 (s, 1H, NH), 8.12–7.45 (m, 8H, Ar-H).
- HRMS : m/z calcd for C₁₅H₁₀F₃NO₃ [M+H]⁺ 310.0693, found 310.0695.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Acyl Chloride/Pyridine | 95 | 12 h | Low | Industrial |
| EDC/HOBt | 75 | 24 h | High | Lab-scale |
| Microwave | 90 | 10 min | Moderate | Pilot-scale |
| Enzymatic | 40 | 48 h | High | Limited |
Key Observations :
- Traditional methods remain superior for large-scale synthesis.
- Catalytic and microwave techniques offer rapid access but require specialized infrastructure.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzoyl group.
Scientific Research Applications
2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and research findings:
Key Observations:
Substitution Position: The position of the amino group (2- vs. 3-) on the benzoic acid core significantly impacts electronic properties and binding interactions. For example, 2-substituted derivatives (e.g., 2-(Methyl(3-CF₃-phenyl)amino)benzoic acid) exhibit lower pKa values (~3.62), enhancing solubility in physiological conditions. Trifluoromethyl groups at the 2-position of the benzoyl ring (as in the target compound) may sterically hinder interactions compared to 3-CF₃ analogs.
Sulfanyl Linkers (): May confer redox activity or metal-binding capabilities, though biological relevance is underexplored.
Biological Activity :
- Antitumor activity has been observed in structurally related compounds, such as 2-acetamidobenzoic acid methyl ester (IC₅₀ values: 12–25 μM against AGS, HepG2, and A549 cell lines).
- Trifluoromethyl-substituted benzamides (e.g., ) demonstrate moderate AT1 receptor affinity, suggesting utility in cardiovascular drug development.
Biological Activity
2-[[2-(Trifluoromethyl)benzoyl]amino]benzoic acid, also known as TFBA (trifluorobenzoyl amino benzoic acid), is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article compiles detailed findings on its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C15H12F3N1O3
- Molecular Weight : 327.26 g/mol
- CAS Number : 866150-35-8
The trifluoromethyl group enhances the compound's lipophilicity and biological interaction potential, making it a candidate for various therapeutic applications.
The biological activity of TFBA is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Enzyme Activity : TFBA has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those linked to cancer progression.
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
- Antioxidant Properties : Preliminary studies suggest that TFBA exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
TFBA has been evaluated for its anticancer properties in various studies. A notable study demonstrated that TFBA effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.1 |
Anti-inflammatory Effects
TFBA has also been investigated for its anti-inflammatory properties. In vitro studies showed that it reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Breast Cancer Xenografts : In a xenograft model using MCF-7 cells, administration of TFBA resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, TFBA treatment led to a marked decrease in paw swelling, indicating effective anti-inflammatory action.
Comparative Analysis with Similar Compounds
TFBA's biological activity can be compared with other similar compounds such as benzoic acid derivatives and trifluoromethyl-substituted benzoates.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Amino benzoic acid | Moderate anticancer | 10 |
| Trifluoromethyl benzoic acid | Low anti-inflammatory | 20 |
| TFBA | High anticancer & anti-inflammatory | 4.8 - 6.1 |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid?
The synthesis typically involves coupling reactions between 2-aminobenzoic acid derivatives and 2-(trifluoromethyl)benzoyl chloride. For example, amidation under Schotten-Baumann conditions (using aqueous NaOH and dichloromethane) is a standard method to form the benzamide linkage. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . Structural confirmation is achieved through H NMR and mass spectrometry (MS), as demonstrated in studies of analogous benzoic acid derivatives .
Q. How is the structural identity of this compound validated?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra provide insights into proton environments and carbon frameworks. For instance, the trifluoromethyl group ( ~120-125 ppm in F NMR) and aromatic proton splitting patterns are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. A study on structurally related compounds reported MS m/z values consistent with calculated molecular ions (e.g., m/z 389 for a trifluoromethyl-substituted analog) .
- Elemental Analysis : Matches between calculated and observed C/H/N ratios validate purity .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
The compound’s limited aqueous solubility (due to aromatic and trifluoromethyl groups) necessitates the use of polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures for biological assays. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) or micellar encapsulation, as observed in studies of similar benzoic acid derivatives .
Advanced Research Questions
Q. How does the trifluoromethyl group modulate the compound’s biological activity and pharmacokinetics?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In SAR studies of related AT1 receptor ligands, trifluoromethyl substitution increased binding affinity by 20–30% compared to non-fluorinated analogs. Computational docking studies suggest that the group fills hydrophobic pockets in target proteins, as seen in flufenamic acid derivatives .
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR/MS data may arise from tautomerism or rotational isomerism. For example, in analogs like 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid, dynamic NMR experiments at variable temperatures can resolve overlapping peaks caused by slow conformational exchange . Cross-validation with X-ray crystallography (where feasible) is recommended .
Q. How can this compound serve as a precursor for prodrug development?
Esterification of the carboxylic acid group (e.g., with 2-(2-hydroxyethoxy)ethyl moieties) improves bioavailability, as demonstrated in etofenamate, a prodrug of flufenamic acid. Enzymatic hydrolysis in vivo regenerates the active acid form, enabling sustained release .
Q. What computational methods are used to predict its interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model electronic effects of the trifluoromethyl group. For instance, electrostatic potential maps reveal regions of high electron deficiency, guiding predictions of hydrogen bonding and π-π stacking interactions with enzymes or receptors .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) on similar compounds show degradation via hydrolysis of the amide bond. Recommendations include storage at −20°C under inert atmosphere (argon) and avoidance of prolonged exposure to light or moisture .
Methodological Notes
- Contradiction Management : When spectral data conflicts with predicted structures, employ heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous signals .
- Biological Assay Design : Use fluorescence polarization assays to quantify binding to serum albumin, a common off-target interaction for benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
